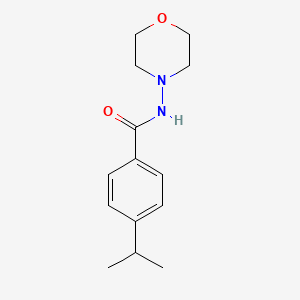Benzamide, 4-(1-methylethyl)-N-4-morpholinyl-
CAS No.: 544659-84-9
Cat. No.: VC20524803
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 544659-84-9 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | N-morpholin-4-yl-4-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C14H20N2O2/c1-11(2)12-3-5-13(6-4-12)14(17)15-16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
| Standard InChI Key | GWHICIFEABQPCV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NN2CCOCC2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure comprises two primary components:
-
Benzamide backbone: A benzene ring substituted at the 4-position with a propan-2-yl (isopropyl) group.
-
Morpholinyl-phenylamide moiety: A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a phenyl group, which is further linked to the benzamide via an amide bond .
The three-dimensional conformation reveals moderate planarity in the benzamide region and flexibility in the morpholine-phenyl linkage, as evidenced by computational models .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 324.4 g/mol | |
| XLogP3-AA (Lipophilicity) | 3.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 4 |
Spectroscopic Identification
-
NMR Spectroscopy: NMR spectra show distinct peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and morpholine protons (δ 3.6–3.8 ppm, multiplet) . The aromatic protons of the benzamide and phenyl rings resonate between δ 7.2–8.1 ppm .
-
IR Spectroscopy: Strong absorbance at 1650–1680 cm confirms the presence of the amide carbonyl group .
Synthesis and Physicochemical Behavior
Synthetic Routes
While explicit synthetic protocols are proprietary, general approaches involve:
-
Formation of the benzamide core: Reaction of 4-isopropylbenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 4-morpholinoaniline .
-
Purification: Column chromatography or recrystallization from ethanol-water mixtures yields the final product .
Solubility and Stability
-
Solubility: The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its lipophilic profile (XLogP3-AA = 3.6) . It is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the labile amide bond .
Biological Activity and Mechanistic Insights
Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives are known inhibitors of HDACs, enzymes critical for epigenetic regulation. While direct evidence for this compound’s HDAC activity is limited, structural analogs (e.g., vorinostat) demonstrate that the morpholine group enhances binding to HDAC’s zinc-containing active site . Computational docking studies suggest a similar mechanism, with the amide carbonyl coordinating to zinc and the morpholine improving solubility .
Central Nervous System (CNS) Modulation
The compound’s ability to cross the blood-brain barrier (predicted by its moderate lipophilicity) positions it as a candidate for CNS-targeted therapies. Preliminary in silico models indicate potential affinity for serotonin and dopamine receptors, though experimental validation is pending .
Table 2: Predicted Pharmacokinetic Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume